2-(1,3-Thiazol-2-yl)phenol
Overview
Description
“2-(1,3-Thiazol-2-yl)phenol” is an organic compound that belongs to the class of compounds known as 2,4-disubstituted thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical and Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications
Corrosion Inhibition :
- 2-((Thiazole-2-ylimino)methyl)phenol (THYMP), a derivative of 2-(1,3-Thiazol-2-yl)phenol, has been studied as a corrosion inhibitor for the protection of mild steel in acidic environments (Yılmaz, Fitoz, Ergun, & Emregül, 2016).
- Similarly, some thiazoles, like 4-(2-aminothiazole-4-yl) phenol, have been synthesized and evaluated as corrosion inhibitors for copper in acidic solutions (Farahati et al., 2019).
Molecular Docking and Quantum Chemical Calculations :
- Derivatives like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol have been analyzed for their molecular structure and spectroscopic data, which are crucial for understanding their chemical properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Crystal Structure Determination and Intermolecular Interactions :
- The crystal structure of derivatives like 3-(benzo[d]thiazol-2-YL)phenol has been studied, revealing insights into their molecular geometries and intermolecular interactions (Mudsainiyan & Jassal, 2016).
Spectroscopic Studies and Synthesis :
- Research on compounds like Schiff base 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol has involved their synthesis and characterization using various spectroscopic techniques (Yıldız et al., 2010).
Exploration of Intramolecular Hydrogen Bond Interaction :
- The intramolecular hydrogen bond interaction in derivatives like 2-thiazol-2-yl-phenol has been explored, providing insights into their chemical behavior and potential applications (Paul, Ganguly, & Guchhait, 2014).
Synthesis and Antimicrobial Activity :
- Some derivatives, like coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have shown antimicrobial activity and potential application in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Novel Synthetic Methods and Applications :
- Research has also focused on developing new synthetic methods for derivatives of this compound, which have various applications in medicinal and organic chemistry (Cherkadu et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna, topoisomerase ii , and various enzymes . These targets play crucial roles in cellular functions and their modulation can lead to significant biological effects.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment may influence their action. Additionally, the fluorescence properties of some thiazole derivatives have been reported to be influenced by solvent polarity .
Safety and Hazards
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . Future research could focus on developing novel and efficient metallo-drugs having lower side effects .
Biochemical Analysis
Biochemical Properties
2-(1,3-Thiazol-2-yl)phenol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound can bind to proteins, altering their conformation and function.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thus increasing its levels in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and persistent changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins . This distribution pattern can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Alternatively, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGPRZMQSREDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83053-38-7 | |
Record name | 2-(1,3-thiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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